2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles and thiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of hydrazonoyl halides with appropriate thioamides or thiazoles. One common method includes the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with hydrazonoyl chlorides in ethanol under reflux conditions . The resulting product is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylic acid.
Reduction: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A five-membered heterocycle with three nitrogen atoms, known for its antifungal and antibacterial properties.
Benzothiazole: A bicyclic compound containing a benzene ring fused to a thiazole ring, known for its anticancer and antimicrobial activities.
Uniqueness
2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is unique due to its combination of triazole and thiazole moieties, which confer a wide range of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde involves the reaction of 2-phenyl-1H-1,2,4-triazole-3-thiol with chloroacetaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2-phenyl-1H-1,2,4-triazole-3-thiol", "Chloroacetaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-phenyl-1H-1,2,4-triazole-3-thiol in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
2763750-32-7 |
Molecular Formula |
C11H7N3OS |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbaldehyde |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-6-14-11(16-9)12-10(13-14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
YZLQRWJZILOVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(SC3=N2)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.